molecular formula C7H13NO2 B2891517 3-[Amino(cyclopropyl)methyl]oxetan-3-ol CAS No. 2172506-46-4

3-[Amino(cyclopropyl)methyl]oxetan-3-ol

Cat. No.: B2891517
CAS No.: 2172506-46-4
M. Wt: 143.186
InChI Key: OVRVPJDKUQAXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Amino(cyclopropyl)methyl]oxetan-3-ol is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is characterized by the presence of an oxetane ring, a cyclopropyl group, and an amino group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(cyclopropyl)methyl]oxetan-3-ol typically involves the reaction of cyclopropylmethylamine with an oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Amino(cyclopropyl)methyl]oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-[Amino(cyclopropyl)methyl]oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Amino(cyclopropyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The oxetane ring and amino group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-[Amino(cyclopropyl)methyl]oxetane-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    3-[Amino(cyclopropyl)methyl]oxetane-3-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    3-[Amino(cyclopropyl)methyl]oxetane-3-amine: Features an additional amino group.

Uniqueness

3-[Amino(cyclopropyl)methyl]oxetan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxetane ring, in particular, makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-[amino(cyclopropyl)methyl]oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRVPJDKUQAXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2(COC2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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